molecular formula C7H10N4O B15364348 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B15364348
M. Wt: 166.18 g/mol
InChI Key: PFELNSHVCULEEX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound, in particular, features a cyclopropyl group attached to the pyrazole ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropyl hydrazine with 1H-pyrazole-4-carboxylic acid chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and optimized reaction conditions are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

  • Reduction: Production of pyrazole-4-amine derivatives.

  • Substitution: Introduction of alkyl, aryl, or other substituents on the pyrazole ring.

Scientific Research Applications

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound exhibits biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide can be compared with other similar pyrazole derivatives, such as 1-phenyl-1H-pyrazole-4-carbohydrazide and 3-cyclopropyl-N'- (1-(4-pentylphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazole-4-carbohydrazide

  • 3-Cyclopropyl-N'- (1-(4-pentylphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

1-cyclopropylpyrazole-4-carbohydrazide

InChI

InChI=1S/C7H10N4O/c8-10-7(12)5-3-9-11(4-5)6-1-2-6/h3-4,6H,1-2,8H2,(H,10,12)

InChI Key

PFELNSHVCULEEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C=N2)C(=O)NN

Origin of Product

United States

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